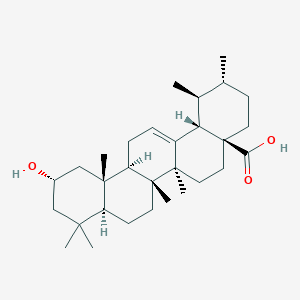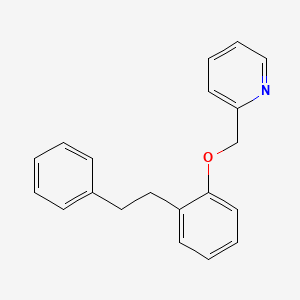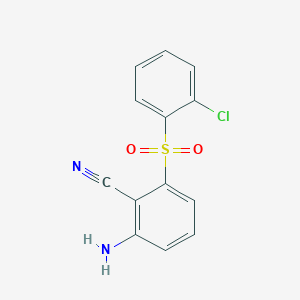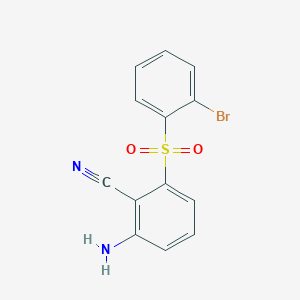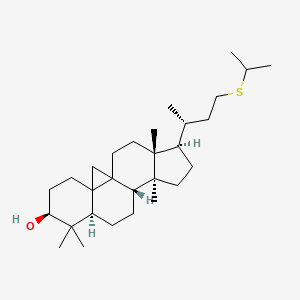
24-Thiacycloartanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
24-Thiacycloartanol is a synthetic compound known for its potent mechanism-based inhibition of plant sterol methyltransferase. This compound is structurally similar to cycloartenol, a key intermediate in the biosynthesis of sterols in plants. The introduction of a sulfur atom at position 24 in the cycloartenol structure gives rise to this compound, which has been shown to effectively mimic high-energy intermediates involved in sterol biosynthesis .
Métodos De Preparación
The synthesis of 24-thiacycloartanol involves several key stepsThis is followed by methylation to yield the final product . The synthetic route can be summarized as follows:
Ozonolysis: The cycloartenol side chain undergoes ozonolysis to form an intermediate compound.
Sulfur Introduction: The intermediate is then treated to introduce a sulfur atom at position 24.
Methylation: The final step involves methylation to produce this compound.
Análisis De Reacciones Químicas
24-Thiacycloartanol undergoes several types of chemical reactions, primarily involving its role as an inhibitor. The compound is known to undergo:
Methylation: The thioether group in this compound is methylated to form a sulfonium ion, which is a key step in its inhibitory action.
Oxidation and Reduction:
Common reagents and conditions used in these reactions include methylating agents and conditions that favor the formation of sulfonium ions. The major product formed from these reactions is the sulfonium ion, which is crucial for the compound’s inhibitory activity.
Aplicaciones Científicas De Investigación
24-Thiacycloartanol has several important applications in scientific research:
Plant Biology: It is used to study the biosynthesis of sterols in plants by inhibiting sterol methyltransferase.
Biochemistry: The compound serves as a tool to investigate the role of sterols in cell membranes and their structural and functional roles.
Pharmacology: Potential applications in plant protection due to its ability to control sterol profiles in plant cells.
Mecanismo De Acción
The mechanism of action of 24-thiacycloartanol involves its role as a mechanism-based inactivator of plant sterol methyltransferase. The compound mimics high-energy intermediates in the sterol biosynthesis pathway. Upon methylation, the thioether group forms a sulfonium ion, which effectively inhibits the enzyme by mimicking the transition state of the reaction . This inhibition disrupts the biosynthesis of sterols, leading to altered sterol profiles in plant cells.
Comparación Con Compuestos Similares
24-Thiacycloartanol is unique due to the introduction of a sulfur atom at position 24, which distinguishes it from other sterol biosynthesis inhibitors. Similar compounds include:
Cycloartenol: The parent compound from which this compound is derived.
24-Nitrocycloartanol: Another derivative of cycloartenol with a nitro group at position 24.
24-Azacycloartanol: A derivative with a nitrogen atom at position 24.
These compounds share structural similarities but differ in the heteroatom introduced at position 24, which affects their inhibitory activity and specificity.
Propiedades
Fórmula molecular |
C29H50OS |
|---|---|
Peso molecular |
446.8 g/mol |
Nombre IUPAC |
(6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-4-propan-2-ylsulfanylbutan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C29H50OS/c1-19(2)31-17-12-20(3)21-10-13-27(7)23-9-8-22-25(4,5)24(30)11-14-28(22)18-29(23,28)16-15-26(21,27)6/h19-24,30H,8-18H2,1-7H3/t20-,21-,22+,23+,24+,26-,27+,28?,29?/m1/s1 |
Clave InChI |
RCCUSRZZXQUAQP-VMZLNZKESA-N |
SMILES isomérico |
C[C@H](CCSC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC34[C@H]2CC[C@@H]5C3(C4)CC[C@@H](C5(C)C)O)C)C |
SMILES canónico |
CC(C)SCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(1-Ethyl-propyl)-piperazin-1-yl]-quinoline](/img/structure/B10841434.png)
![2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine](/img/structure/B10841436.png)
![2,7-Bis[3-(pyrrolidino)propionamido]anthraquinone](/img/structure/B10841438.png)


![2-[1,4]Diazepan-1-yl-6-nitro-quinoline](/img/structure/B10841451.png)
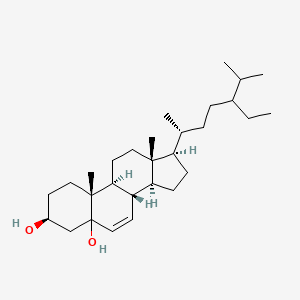
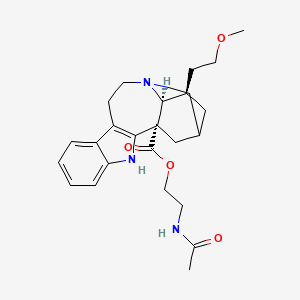
![2-[2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene](/img/structure/B10841481.png)
